(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate
CAS No.: 19387-84-9
Cat. No.: VC21073375
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19387-84-9 |
|---|---|
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | (4-tert-butyl-2,6-dimethylphenyl)methyl acetate |
| Standard InChI | InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 |
| Standard InChI Key | PYJBYQKLNHPLHY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |
Introduction
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate is an organic compound that likely belongs to the class of aromatic esters. Its structure consists of a phenyl ring substituted with tert-butyl and dimethyl groups, as well as a methyl acetate functional group. Esters like this are often used in fragrance, flavoring, or as intermediates in organic synthesis due to their stability and aromatic properties.
Molecular Formula
The molecular formula for this compound can be deduced as , assuming no additional substituents beyond those mentioned.
Key Structural Features
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Phenyl Ring: The aromatic core provides stability and contributes to the compound's reactivity.
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Tert-butyl Group: This bulky group at the 4-position increases steric hindrance, potentially affecting reactivity.
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Dimethyl Groups: Located at the 2- and 6-positions, these groups further modify the electronic properties of the phenyl ring.
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Methyl Acetate Group: This ester functionality is responsible for potential applications in synthesis or as a fragrance molecule.
Synthesis Pathways
The synthesis of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate would likely involve:
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Starting Material: A precursor such as 4-tert-butyl-2,6-dimethylphenol.
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Esterification Reaction: Reacting the phenol derivative with acetic acid or acetic anhydride in the presence of an acid catalyst.
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Purification: Techniques like distillation or recrystallization may be used to isolate the product.
Applications
Esters like (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate are often used in:
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Fragrance Industry: Due to their pleasant aromatic properties.
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Organic Synthesis: As intermediates for more complex molecules.
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Material Science: Potentially as plasticizers or stabilizers in polymers.
Analytical Methods for Characterization
To confirm the identity and purity of this compound, several analytical techniques can be employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR can confirm the positions of substituents on the phenyl ring and identify ester functional groups.
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Mass Spectrometry (MS):
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Provides molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects characteristic ester carbonyl stretching (~1735 cm).
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Useful for analyzing volatile esters.
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Elemental Analysis:
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Confirms the molecular formula.
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Potential Research Directions
Given its structure, future research could explore:
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Biological Activity: Testing for antimicrobial or antioxidant properties.
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Environmental Impact: Assessing biodegradability and toxicity.
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Synthetic Modifications: Derivatizing the ester group for new applications.
Data Table Example
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~234 g/mol |
| Functional Groups | Aromatic ring, tert-butyl, ester |
| Boiling Point (estimated) | ~250–300°C |
| Solubility | Low in water; soluble in organic solvents |
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